Omeprazole Sulfone N-Oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

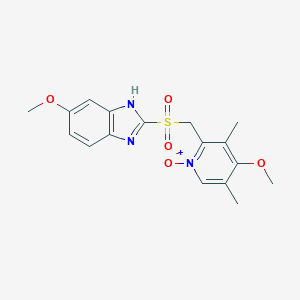

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGMHRIYIGAEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166530 | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158812-85-2 | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158812852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158812-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ7SI3024 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Omeprazole Sulfone N-Oxide: Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of Omeprazole Sulfone N-Oxide, a significant metabolite and process impurity of the widely used proton pump inhibitor, Omeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological aspects of this compound, offering field-proven insights and detailed experimental methodologies.

Introduction

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] This biotransformation leads to several metabolites, including Omeprazole Sulfone and subsequently, this compound.[1][2] The formation of this compound is a result of the overoxidation of the pyridine ring within the omeprazole structure.[2] As both a metabolite and a potential impurity in the synthesis of omeprazole, understanding the chemical structure, properties, and analytical methods for this compound is critical for drug safety, efficacy, and regulatory compliance.

Chemical Structure and Physicochemical Properties

This compound is characterized by the presence of a sulfone group connecting the benzimidazole and pyridine rings, and an N-oxide moiety on the pyridine ring. This structure imparts distinct physicochemical properties compared to the parent drug, omeprazole.

The chemical structure of this compound is:

-

IUPAC Name: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[3]

-

Molecular Formula: C₁₇H₁₉N₃O₅S[4]

-

CAS Number: 158812-85-2[4]

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 377.41 g/mol | [4] |

| Melting Point | 200-202 °C | [4][5] |

| Appearance | White to off-white solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |

| pKa (Predicted) | 8.14 ± 0.10 | [4] |

Metabolic Pathway and Formation

The formation of this compound is a multi-step process originating from the metabolism of omeprazole. The primary metabolic pathways for omeprazole are hydroxylation, primarily by CYP2C19, and sulfoxidation, mainly catalyzed by CYP3A4, to form 5-hydroxyomeprazole and omeprazole sulfone, respectively.[6] The subsequent N-oxidation of the pyridine ring in omeprazole sulfone is also believed to be mediated by cytochrome P450 enzymes.[7][8]

Caption: Metabolic pathway of Omeprazole to its major metabolites.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of the corresponding pyridine derivative. A general and representative protocol for the N-oxidation of a pyridine compound using meta-chloroperoxybenzoic acid (m-CPBA) is described below. This protocol is based on established methods for pyridine N-oxide synthesis and may require optimization for this specific substrate.[9][10]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via oxidation of Omeprazole Sulfone.

Materials:

-

Omeprazole Sulfone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve Omeprazole Sulfone (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Causality behind Experimental Choices:

-

m-CPBA: A widely used and effective oxidizing agent for the conversion of pyridines to their corresponding N-oxides.[11]

-

Dichloromethane: A common solvent for this type of oxidation reaction due to its inertness and ability to dissolve both the reactant and the oxidizing agent.

-

Low Temperature (0 °C): The reaction is performed at a low temperature to control the exothermicity of the oxidation and to minimize potential side reactions.

-

Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic byproduct, meta-chlorobenzoic acid, and any unreacted m-CPBA, facilitating their removal from the organic phase.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis and quantification of this compound, particularly in the context of impurity profiling of omeprazole.[2][12]

Experimental Protocol: HPLC Analysis of this compound

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted to ~7.6) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase composition could be a 25:75 (v/v) mixture of acetonitrile and a pH 7.6 phosphate buffer.[2][13]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., the mobile phase or a mixture of acetonitrile and water) to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.

-

Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to a concentration within the linear range of the method.

Validation Parameters:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Caption: A typical workflow for the HPLC analysis of this compound.

Pharmacological Activity

Current scientific literature indicates that the primary metabolites of omeprazole, including omeprazole sulfone, do not possess significant antisecretory activity.[6] By extension, this compound is also considered to be pharmacologically inactive in terms of gastric acid suppression. Its primary relevance in drug development and research lies in its role as a biomarker for omeprazole metabolism and as a potential impurity that needs to be monitored and controlled in pharmaceutical formulations.

Conclusion

This compound is a key compound in the study of omeprazole's metabolism and a critical parameter in the quality control of omeprazole-containing drug products. A thorough understanding of its chemical structure, properties, and analytical determination is essential for researchers and professionals in the pharmaceutical industry. The methodologies and insights provided in this guide offer a solid foundation for further investigation and application in a laboratory setting.

References

- 1. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]

- 2. scienceopen.com [scienceopen.com]

- 3. CAS 158812-85-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 158812-85-2 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine induction of cytochrome P-450 in the rat: role of P-450j (alcohol-inducible form) in pyridine N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]

- 13. agilent.com [agilent.com]

- 14. benchchem.com [benchchem.com]

Topic: Synthesis and Characterization of Omeprazole Sulfone N-Oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole Sulfone N-Oxide is a significant process-related impurity and metabolite of Omeprazole, a widely prescribed proton pump inhibitor.[1][2][3] Its synthesis and characterization are critical for the quality control of pharmaceutical formulations and for comprehensive drug metabolism studies. This guide provides a detailed technical overview of a robust synthetic route to this compound via the over-oxidation of its thioether precursor. Furthermore, it establishes a comprehensive characterization protocol employing a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind key experimental choices is elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Significance of this compound

Omeprazole, the first clinically approved proton pump inhibitor, revolutionized the treatment of acid-related gastrointestinal disorders. During its synthesis, the oxidation of the thioether intermediate to the active sulfoxide is the critical step.[4][5] However, this oxidation can be challenging to control, leading to the formation of over-oxidation byproducts.[6] Among these, this compound (also known as Omeprazole EP Impurity I) is a notable impurity formed through the oxidation of both the sulfur atom to a sulfone and the pyridine nitrogen to an N-oxide.[7][8]

The diligent study of such impurities is a cornerstone of drug development and manufacturing for several reasons:

-

Regulatory Compliance: Pharmacopoeias set strict limits on impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.[9]

-

Safety and Toxicology: Impurities must be assessed for their own pharmacological and toxicological profiles to ensure patient safety.[3][10]

-

Process Optimization: Understanding impurity formation pathways allows for the optimization of synthetic routes to minimize their generation.

This guide serves as a practical resource, offering field-proven insights into the synthesis and rigorous characterization of this compound.

Synthesis of this compound

Synthetic Strategy: Controlled Over-Oxidation

The most direct and logical pathway to this compound is the deliberate over-oxidation of the corresponding thioether precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This approach leverages a powerful oxidizing agent to sequentially oxidize the sulfide to a sulfoxide, then to a sulfone, while also oxidizing the pyridine nitrogen atom.

Causality Behind Experimental Choices:

-

Starting Material: The thioether is the common precursor in the synthesis of Omeprazole itself, making it a readily accessible and logical starting point.[11][5]

-

Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice for this transformation. It is a versatile and highly effective reagent for converting sulfides to sulfones and for the N-oxidation of heteroaromatic amines like pyridine.[6][12] Using a stoichiometric excess (typically >2.0 equivalents) is crucial to drive the reaction beyond the sulfoxide (Omeprazole) and sulfone stages to achieve the desired dual oxidation.[12]

-

Solvent System: Dichloromethane (DCM) is an ideal solvent as it provides good solubility for the organic reactants and is inert to the oxidation conditions.[13] A two-phase system incorporating an aqueous solution of sodium bicarbonate (NaHCO₃) is often used to neutralize the meta-chlorobenzoic acid byproduct, facilitating an easier work-up.[12]

-

Temperature Control: The oxidation is exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of m-CPBA is critical to control the reaction rate, prevent thermal degradation, and minimize the formation of other impurities.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (1.0 eq) in dichloromethane (DCM, ~10-20 mL per gram of thioether).[13] Cool the solution to 0-5 °C in an ice bath.

-

Reaction: Dissolve m-CPBA (~2.5 eq) in a separate portion of DCM. Add this solution dropwise to the cooled thioether solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for 2-5 hours.[13] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid or oil can be purified by silica gel column chromatography. A patent describes eluting with a mixture of ethyl acetate and petroleum ether to isolate the product.[13] The pure fractions are combined and concentrated to yield this compound as an off-white solid.[13]

Characterization of this compound

Characterization Workflow

Caption: Orthogonal workflow for compound characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound based on its known structure and published data.

| Technique | Parameter | Expected Result / Observation | Reference |

| ¹H NMR | Chemical Shift (δ) | ~5.35 ppm (singlet, 2H, -CH₂-); Characteristic shifts for methyl and aromatic protons. | [12] |

| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 378.1 | [13] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong absorptions for S=O (sulfone) and N-O (N-oxide) stretches. | [13] |

| RP-HPLC | Purity | >98% (typical for a purified standard) | [14] |

| Melting Point | Range | 200-202 °C | [15] |

| Molecular Formula | - | C₁₇H₁₉N₃O₅S | [8][16] |

| Molecular Weight | - | 377.41 g/mol | [16] |

Detailed Analytical Methodologies

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR reveals the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Key Validation Point: The chemical shift of the methylene (-CH₂-) bridge protons is highly diagnostic. For this compound, this signal appears as a singlet around 5.35 ppm. This is distinct from the Omeprazole Sulfone (~5.02 ppm) and the Omeprazole Sulfoxide N-Oxide (~4.81 ppm), providing unambiguous confirmation of the oxidation state of both the sulfur and nitrogen atoms.[12]

-

3.3.2. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of the molecular weight of the compound.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquire the spectrum in positive ion mode.

-

Key Validation Point: The spectrum should show a prominent ion peak at an m/z of approximately 378.1, corresponding to the protonated molecule ([M+H]⁺) of this compound (C₁₇H₁₉N₃O₅S, exact mass: 377.10).[13]

-

3.3.3. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

-

Protocol:

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Key Validation Point: The spectrum should display characteristic strong absorption bands for the sulfone (S=O) stretches (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and the N-oxide (N-O) stretch (around 1300-1200 cm⁻¹).[13]

-

3.3.4. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For this application, it is the primary method for assessing the purity of the synthesized compound.

-

Protocol (General Reversed-Phase Method):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[17]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.6) and an organic modifier like acetonitrile or methanol.[18]

-

Flow Rate: 1.0 mL/min.[19]

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., methanol or mobile phase) at a concentration of ~0.1-1.0 mg/mL.

-

Key Validation Point: A successful synthesis and purification will result in a chromatogram showing a single major peak with a purity of >98% (by area percent). The retention time of this peak should be consistent across multiple injections and can be used for future identification.

-

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis and comprehensive characterization of this compound. The over-oxidation of the thioether precursor with m-CPBA provides a direct route to the target compound. The subsequent characterization, using an orthogonal suite of analytical techniques including NMR, MS, IR, and HPLC, establishes a self-validating framework to ensure the compound's identity, structure, and purity. These detailed protocols provide researchers, process chemists, and quality control analysts with the necessary tools to confidently prepare and verify this important Omeprazole-related compound for use as a reference standard in pharmaceutical development and quality assurance.

References

- 1. diva-portal.org [diva-portal.org]

- 2. caymanchem.com [caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 5. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. usbio.net [usbio.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. banglajol.info [banglajol.info]

Omeprazole metabolism to Sulfone N-Oxide in humans

Abstract

Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, undergoes extensive and complex metabolism in humans, a process critical to its efficacy and potential for drug-drug interactions. This guide provides an in-depth examination of the metabolic pathways leading to the formation of its sulfone and N-oxide metabolites. We will dissect the enzymatic machinery, primarily the cytochrome P450 (CYP) system, responsible for these transformations, with a focus on the well-established role of CYP3A4 in sulfoxidation. The guide explores the stereoselective nature of these reactions, the pharmacogenomic variability that influences metabolic outcomes, and the state-of-the-art analytical methodologies required for their robust quantification. Detailed experimental protocols for both in vitro characterization and in vivo analysis are provided, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific literature.

Introduction: The Clinical and Metabolic Context of Omeprazole

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase proton pump in gastric parietal cells, effectively suppressing gastric acid production[1][2]. Marketed as a racemic mixture of R- and S-enantiomers, its clinical effectiveness is profoundly influenced by its rapid and complete metabolism in the liver prior to excretion[3][4]. The primary metabolic routes are hydroxylation and sulfoxidation, catalyzed by the cytochrome P450 (CYP) enzyme superfamily[1][5].

The two key isoforms governing omeprazole's fate are CYP2C19 and CYP3A4[1]. The hydroxylation of omeprazole to 5-hydroxyomeprazole is the dominant pathway and is primarily mediated by the highly polymorphic CYP2C19 enzyme[2][6]. This genetic variability in CYP2C19 activity is the principal reason for the significant inter-individual differences in omeprazole clearance and clinical response[7]. In contrast, the formation of omeprazole sulfone is catalyzed mainly by CYP3A4[2][5][8]. While omeprazole N-oxide is also a known derivative, it is typically found as a minor circulating metabolite or a degradation impurity rather than a major product of enzymatic biotransformation[9][10][11]. Understanding these distinct metabolic pathways is paramount for predicting drug-drug interactions (DDIs), interpreting pharmacokinetic data, and advancing personalized medicine approaches.

Core Metabolic Pathways: Sulfoxidation and N-Oxidation

The biotransformation of omeprazole is a multi-faceted process. While hydroxylation via CYP2C19 is often the most discussed pathway due to its pharmacogenetic implications, the sulfoxidation and N-oxidation routes are critical for a complete metabolic profile.

Sulfone Metabolite Formation: The Role of CYP3A4

The conversion of omeprazole to its inactive sulfone metabolite is a key pathway mediated almost exclusively by the CYP3A4 isoform[2][8][12]. This sulfoxidation reaction occurs at the sulfinyl group of the benzimidazole core.

-

Causality and Stereoselectivity: The metabolism of omeprazole is stereoselective. In vitro studies using cDNA-expressed enzymes have demonstrated that CYP3A4 preferentially metabolizes the S-enantiomer (esomeprazole) to the sulfone metabolite[8]. The intrinsic clearance (CLint) for sulfone formation from S-omeprazole by CYP3A4 is approximately 10-fold higher than that from R-omeprazole[8]. This metabolic preference contributes significantly to the different pharmacokinetic profiles of racemic omeprazole and its S-isomer, esomeprazole. Because S-omeprazole is metabolized more slowly overall, it achieves higher plasma concentrations and provides more consistent acid suppression[13]. In individuals who are CYP2C19 poor metabolizers, the CYP3A4-mediated sulfoxidation pathway becomes the predominant route of elimination[2].

Omeprazole N-Oxide: A Minor Metabolite and Degradation Product

Omeprazole N-oxide is a less characterized derivative. In human pharmacokinetic studies, it has been detected at concentrations below the lower limit of quantification, suggesting it is a minor circulating metabolite[9]. More frequently, it is identified as a degradation impurity that can form during the manufacturing and storage of omeprazole drug products[10][11]. While its formation via N-oxidation is a potential metabolic reaction, it is not considered a primary clearance pathway in humans. Toxicological studies have been conducted to ensure the safety of this impurity when present in pharmaceutical products[10].

The primary metabolic pathways of omeprazole are illustrated in the diagram below.

Figure 1: Primary metabolic pathways of omeprazole in humans. The thickness of the arrows qualitatively indicates the relative contribution of each pathway.

Quantitative Analysis and Pharmacokinetics

The quantification of omeprazole and its metabolites is essential for pharmacokinetic studies, DDI assessments, and CYP phenotyping. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and selectivity[14].

Pharmacokinetic Parameters

Following oral administration, omeprazole is rapidly absorbed and metabolized. The plasma concentrations of the parent drug and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, vary significantly among individuals.

| Parameter | Omeprazole | Omeprazole Sulfone | 5-Hydroxyomeprazole | Reference |

| Mean Cmax (ng/mL) | 486 ± 288 | 134 ± 58 | 179 ± 117 | [9] |

| Mean AUC0-∞ (ng·h/mL) | 989 ± 715 | 1140 ± 449 | 741 ± 533 | [9] |

| Plasma Half-life (t½) | < 1 hour | Elimination rate-limited | ~1 hour | [3][9] |

| Data from a single 20 mg oral dose study in healthy human volunteers. Values are mean ± S.D. |

Comparison of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the study, such as required sensitivity and sample throughput.

| Method | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference |

| HPLC-UV | ~10-50 ng/mL | Cost-effective, widely available | Lower sensitivity, potential for interference | [14] |

| LC-MS/MS | < 1 ng/mL | High sensitivity and selectivity, high throughput | Higher instrument cost and complexity | [14] |

| Capillary Electrophoresis (CE) | ~20-100 ng/mL | High separation efficiency, low sample volume | Lower sensitivity than LC-MS/MS, reproducibility challenges | [14] |

Experimental Protocols

The following protocols are representative methodologies for the study of omeprazole metabolism. They are designed to be self-validating through the use of internal standards and quality control samples.

Protocol: Quantification of Omeprazole and Metabolites in Human Plasma via LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of omeprazole, omeprazole sulfone, and 5-hydroxyomeprazole.

1. Materials and Reagents:

- Human plasma (K2EDTA anticoagulant)

- Omeprazole, Omeprazole Sulfone, 5-Hydroxyomeprazole analytical standards

- Lansoprazole (or other suitable internal standard - IS)

- Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)

- Water (deionized, 18 MΩ·cm)

2. Sample Preparation (Protein Precipitation):

- Rationale: This is a rapid and effective method to remove proteins that interfere with LC-MS/MS analysis.

- Thaw plasma samples and standards to room temperature.

- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Lansoprazole in 50% MeOH).

- Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

- Inject 5-10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

- LC System: UPLC or HPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes to elute all analytes.

- MS System: Triple quadrupole mass spectrometer.

- Ionization: Electrospray Ionization, Positive Mode (ESI+).

- MRM Transitions: Optimize specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., Omeprazole: m/z 346.1 → 198.1).

4. Data Analysis and Validation:

- Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

- Use a weighted (1/x²) linear regression to fit the curve.

- Quantify unknown samples and quality controls (QCs) against the calibration curve.

- Acceptable performance requires QC accuracy within ±15% of the nominal value (±20% at the LOQ).

// Nodes

P_SAMPLE [label="Plasma Sample\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"];

IS_ADD [label="Addition of\nInternal Standard", fillcolor="#FFFFFF", fontcolor="#202124"];

PPT [label="Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124"];

CENT [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"];

SUP[label="Supernatant\nTransfer", fillcolor="#FFFFFF", fontcolor="#202124"];

INJECT [label="Injection into\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

LC_SEP [label="Chromatographic\nSeparation (C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MS_DET [label="Tandem Mass Spec\nDetection (MRM)", fillcolor="#FBBC05", fontcolor="#202124"];

DATA [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

P_SAMPLE -> IS_ADD;

IS_ADD -> PPT;

PPT -> CENT;

CENT -> SUP;

SUP -> INJECT;

INJECT -> LC_SEP;

LC_SEP -> MS_DET;

MS_DET -> DATA;

}

Figure 2: Experimental workflow for LC-MS/MS based metabolite quantification.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)

1. Objective: To determine the kinetics of omeprazole sulfone formation and identify the primary contributing CYP enzymes.

2. Materials:

- Pooled Human Liver Microsomes (HLM).

- Omeprazole solution in DMSO.

- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

- Phosphate buffer (pH 7.4).

- Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19).

3. Incubation Procedure:

- Rationale: This assay simulates the phase I metabolic environment of the liver. The reaction is initiated by adding an NADPH regenerating system, which provides the necessary cofactors for CYP enzyme activity.

- Prepare incubation mixtures in a 96-well plate. Each well contains: phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and omeprazole (at various concentrations, e.g., 0.1-50 µM).

- For reaction phenotyping, pre-incubate a separate set of wells with a selective CYP inhibitor for 10-15 minutes before adding omeprazole.

- Pre-warm the plate at 37°C for 5 minutes.

- Initiate the reaction by adding the pre-warmed NADPH regenerating system.

- Incubate at 37°C with shaking for a specified time (e.g., 15 minutes).

- Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

- Process the samples as described in Protocol 4.1 (steps 2.4-2.6) for LC-MS/MS analysis.

4. Data Analysis:

- Measure the amount of omeprazole sulfone formed.

- For kinetic analysis, plot the velocity of sulfone formation against the omeprazole concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

- For reaction phenotyping, compare the rate of sulfone formation in the presence and absence of selective inhibitors. A significant reduction in metabolite formation with ketoconazole would confirm the primary role of CYP3A4.

Conclusion and Future Directions

The metabolism of omeprazole to its sulfone metabolite is a well-defined process predominantly catalyzed by CYP3A4, with significant stereoselectivity favoring the S-enantiomer. In contrast, omeprazole N-oxide is a minor metabolite in humans, more relevant as a process-related impurity. A thorough understanding of these pathways, particularly the interplay between the major CYP2C19 and CYP3A4 routes, is fundamental for drug development professionals. This knowledge directly informs DDI risk assessment, supports the development of enantiomer-specific drugs like esomeprazole, and paves the way for genotype-guided dosing strategies to optimize therapeutic outcomes.

Future research will likely focus on further refining predictive models for DDIs that incorporate the contribution of metabolites and developing more sophisticated phenotyping strategies that can capture the dynamic interplay of genetic and environmental factors influencing drug metabolism.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. caymanchem.com [caymanchem.com]

- 13. ClinPGx [clinpgx.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vitro Formation of Omeprazole Sulfone N-Oxide

Abstract

Omeprazole, a cornerstone of acid-suppressive therapy, undergoes complex biotransformation primarily mediated by the cytochrome P450 (CYP) system. While its principal metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are well-characterized, the formation of secondary and minor metabolites remains an area of critical investigation for a complete understanding of its disposition. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on the in vitro formation of a specific secondary metabolite, Omeprazole Sulfone N-Oxide. We will dissect the underlying enzymatic pathways, present a self-validating experimental protocol using human liver microsomes, detail the analytical confirmation by mass spectrometry, and explain the scientific rationale behind each step to ensure methodological robustness and data integrity.

Biochemical Foundation: Deconstructing the Metabolic Cascade

The journey from the parent drug, omeprazole, to this compound involves a multi-step enzymatic process. A foundational understanding of the primary metabolic routes is essential before investigating this secondary pathway.

Primary Metabolic Pathways of Omeprazole

Omeprazole is extensively metabolized in the liver, with two predominant pathways accounting for the majority of its clearance[1][2].

-

Hydroxylation: Catalyzed primarily by the polymorphic enzyme CYP2C19 , this reaction adds a hydroxyl group to the benzimidazole ring, forming 5-hydroxyomeprazole .[3][4] The activity of CYP2C19 is a major source of inter-individual variability in omeprazole pharmacokinetics[1].

-

Sulfoxidation: Mediated predominantly by CYP3A4 , this pathway oxidizes the sulfinyl group of omeprazole to produce omeprazole sulfone .[3][4][5][6]

These metabolites are generally considered pharmacologically inactive with respect to acid secretion and are subsequently conjugated for excretion[1][2].

The Emergence of this compound: Postulated Pathways

The formation of this compound requires two distinct oxidation events: sulfoxidation (sulfone formation) and N-oxidation. The sequence of these events dictates the metabolic route. In addition to the CYP family, Flavin-containing monooxygenases (FMOs) are critical players in the metabolism of xenobiotics, particularly in the oxidation of soft nucleophilic heteroatoms like nitrogen and sulfur[7][8][9].

Based on established biochemical principles, two primary pathways can be postulated for the formation of this compound:

-

Pathway A: Sulfoxidation followed by N-oxidation. Omeprazole is first converted to omeprazole sulfone by CYP3A4. Subsequently, an FMO or a CYP enzyme catalyzes the N-oxidation of the pyridine ring on omeprazole sulfone.

-

Pathway B: N-oxidation followed by sulfoxidation. Omeprazole is initially N-oxidized to form Omeprazole N-Oxide, a known metabolite and potential impurity[10]. This intermediate is then acted upon by CYP3A4 to form the final product.

The following diagram illustrates these potential metabolic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 6. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. tandfonline.com [tandfonline.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Omeprazole Sulfone N-Oxide (CAS: 158812-85-2)

This guide provides a comprehensive technical overview of Omeprazole Sulfone N-Oxide, a significant metabolite and process-related impurity of the widely used proton pump inhibitor, Omeprazole.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of this compound is critical for ensuring the quality, safety, and efficacy of Omeprazole-based pharmaceutical products. This document delves into the physicochemical properties, metabolic pathways, synthesis, and analytical characterization of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Key Omeprazole-Related Compound

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the body and can degrade under various stress conditions.[3][4] This leads to the formation of several related substances, among which this compound (also known as Omeprazole EP Impurity I) is of particular interest.[5][6] Its presence and concentration in the final drug product are critical quality attributes that must be carefully monitored and controlled. Understanding the formation, characterization, and potential impact of this compound is paramount for regulatory compliance and drug safety.[7]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its synthesis, isolation, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 158812-85-2 | [1][5][8] |

| Molecular Formula | C₁₇H₁₉N₃O₅S | [1][5][8] |

| Molecular Weight | 377.41 g/mol | [1][8] |

| Appearance | White to off-white solid | [5][8] |

| Melting Point | 200-202 °C | [1][8] |

| Boiling Point (Predicted) | 694.4 ± 65.0 °C | [8] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [1][8] |

| pKa (Predicted) | 8.14 ± 0.10 | [8] |

| Storage Conditions | Refrigerator (2-8 °C), sealed in a dry environment | [8][9] |

Role in Drug Metabolism and Degradation

Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4.[10] This metabolic process leads to the formation of several metabolites, including hydroxyomeprazole and omeprazole sulfone.[10][11] this compound is considered a further oxidation product. The formation of these metabolites can be influenced by genetic polymorphisms of CYP2C19, leading to inter-individual variations in drug metabolism and clinical response.[10]

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, have shown that Omeprazole degrades under various stress conditions such as acid and base hydrolysis, oxidation, and heat.[3][12] this compound can be formed as a degradation product, particularly under oxidative stress.[8][11] A thorough understanding of these degradation pathways is crucial for the development of stable pharmaceutical formulations.[3]

Synthesis of this compound

This compound is typically synthesized through the over-oxidation of Omeprazole or its thioether precursor.[1][13] The following protocol describes a representative laboratory-scale synthesis.

Synthesis Workflow

Experimental Protocol

Materials:

-

Omeprazole Thioether (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Methanol

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Omeprazole thioether (1 equivalent) in dichloromethane.

-

Oxidation: Cool the solution in an ice bath and add m-CPBA (2.0-2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

-

Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid.

Causality behind Experimental Choices:

-

The use of m-CPBA as an oxidizing agent is a common and effective method for the oxidation of sulfides to sulfoxides and subsequently to sulfones. The N-oxidation also occurs under these conditions.

-

The reaction is performed at a low temperature initially to control the exothermic nature of the oxidation.

-

Column chromatography is a standard and effective technique for purifying the final product from starting materials and by-products.

Analytical Characterization

The accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Analytical Workflow

Representative HPLC Method

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

Chromatographic Conditions:

| Parameter | Condition | Source(s) |

| Column | C18, 4.6 x 150 mm, 5 µm | |

| Mobile Phase | Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 7.2) (25:75 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 30 °C | [5] |

| Detection Wavelength | 280 nm | |

| Injection Volume | 10 µL | [14] |

System Suitability:

-

Tailing factor for Omeprazole peak: Not more than 2.0.

-

Theoretical plates for Omeprazole peak: Not less than 2000.

-

Resolution between Omeprazole and this compound: Not less than 2.0.

Self-Validating System: The inclusion of system suitability tests ensures the chromatographic system is performing adequately for the analysis. The use of a validated reference standard for this compound is crucial for accurate quantification.

Significance in Drug Development

The presence of this compound as a metabolite and impurity has several implications for drug development:

-

Quality Control: Stringent control of this impurity in the final drug product is required to meet regulatory standards.

-

Safety and Efficacy: While major metabolites of omeprazole like the sulfone and hydroxyomeprazole are considered to have no significant antisecretory activity, the pharmacological and toxicological profile of all impurities must be assessed.[11]

-

Formulation Development: Understanding the degradation pathways that lead to the formation of this compound is critical for developing stable formulations with an adequate shelf life.[3]

-

Pharmacokinetic Studies: Monitoring the levels of this compound in biological fluids can provide insights into the metabolic profile of Omeprazole in different patient populations.[10]

Conclusion

This compound is a critical compound in the context of Omeprazole research and development. A comprehensive understanding of its properties, formation, and analysis is essential for ensuring the quality, safety, and efficacy of this widely used medication. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 5. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification and Analysis of Omeprazole EP Impurity I

Executive Summary

This technical guide provides a comprehensive framework for the identification, analysis, and control of Omeprazole EP Impurity I, a critical process-related impurity in the manufacturing of Omeprazole. As a Senior Application Scientist, this document synthesizes regulatory expectations with field-proven analytical strategies, offering researchers, quality control analysts, and drug development professionals a detailed resource. We will delve into the impurity's chemical identity, formation pathways, and the nuances of robust analytical method development using both standard and advanced techniques. The protocols and insights herein are designed to establish self-validating systems that ensure the safety, quality, and efficacy of Omeprazole active pharmaceutical ingredients (APIs) and finished drug products.

Introduction: The Critical Role of Impurity Profiling in Omeprazole Quality Control

Omeprazole is a cornerstone proton pump inhibitor (PPI) used to treat a range of acid-related gastrointestinal disorders. The quality and safety of Omeprazole are directly linked to the purity of the API. Impurities, which can arise from starting materials, intermediates, or degradation, may possess their own pharmacological or toxicological profiles, potentially impacting the drug's efficacy and safety. Regulatory bodies, including those governing the European Pharmacopoeia (EP), mandate stringent control over these impurities.[1]

Omeprazole EP Impurity I is a significant process-related impurity formed through overoxidation during the synthesis of the Omeprazole molecule.[2] Its structure, a sulfone N-oxide derivative of Omeprazole, necessitates specific and sensitive analytical methods to ensure it is controlled within acceptable limits. This guide provides the technical foundation for achieving that control.

Physicochemical and Structural Characterization of Impurity I

A precise understanding of an impurity's identity is the first step toward effective control. Omeprazole EP Impurity I is chemically defined and characterized by the following properties.

Table 1: Identity and Physicochemical Properties of Omeprazole EP Impurity I

| Parameter | Value |

| Chemical Name (EP) | 4-Methoxy-2-[[(5-methoxy-1H-benzimidazol-2-yl)sulfonyl]methyl]-3,5-dimethylpyridine 1-oxide[3][4] |

| Common Synonyms | Omeprazole Sulfone N-Oxide; Omeprazole USP Related Compound I[4][5][6] |

| CAS Number | 158812-85-2[3][7] |

| Molecular Formula | C₁₇H₁₉N₃O₅S[3][7] |

| Molecular Weight | 377.41 g/mol [5][7] |

| Appearance | White to Off-White Solid[4] |

Formation Pathway: A Consequence of Overoxidation

The synthesis of Omeprazole involves the controlled oxidation of a sulfide intermediate to the target sulfoxide. This step is critical; incomplete oxidation can leave unreacted starting material, while excessive oxidation (overoxidation) can lead to the formation of the corresponding sulfone, Omeprazole Impurity D. A further oxidation of both the sulfone and the pyridine nitrogen leads to the formation of Impurity I, the sulfone N-oxide.[2] Understanding this pathway is crucial for process chemists seeking to optimize reaction conditions to minimize its formation.

References

- 1. edqm.eu [edqm.eu]

- 2. scispace.com [scispace.com]

- 3. Omeprazole EP Impurity I | 158812-85-2 | SynZeal [synzeal.com]

- 4. Omeprazole EP Impurity I (Omeprazole USP Related Compound … [cymitquimica.com]

- 5. veeprho.com [veeprho.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. allmpus.com [allmpus.com]

An In-depth Technical Guide on the Biological Activity of Omeprazole Sulfone N-Oxide

Introduction

Omeprazole, a cornerstone in the therapeutic arsenal against acid-related gastrointestinal disorders, operates as a proton pump inhibitor to effectively reduce gastric acid secretion.[1][2] Its clinical efficacy is well-established; however, the journey of the parent compound through metabolic pathways and potential degradation processes gives rise to various related substances. Among these is Omeprazole Sulfone N-Oxide, a compound that garners attention not for therapeutic activity, but for its presence as a metabolite and a potential impurity in omeprazole drug products.[3][4] This technical guide provides a comprehensive exploration of the biological activity of this compound, with a particular focus on its toxicological profile. For researchers, scientists, and drug development professionals, understanding the biological implications of such related substances is paramount for ensuring the safety and quality of pharmaceutical products.

Metabolism and Formation of this compound

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two key isozymes involved are CYP2C19 and CYP3A4.[5] The formation of this compound is a result of the over-oxidation of the sulfoxide group of omeprazole to a sulfone, followed by N-oxidation of the pyridine ring.[3] This process can occur both through metabolic pathways in the body and as a degradation product during the synthesis and storage of omeprazole.[6][7]

The metabolic conversion of omeprazole is a critical determinant of its pharmacokinetic profile. While the parent drug is active, its major metabolites, including omeprazole sulfone, are generally considered to lack significant antisecretory activity. The formation of this compound represents a further step in the metabolic cascade or a chemical transformation, leading to a compound with distinct physicochemical properties from the parent drug.

Caption: Metabolic pathway of omeprazole to this compound.

Biological Activity: A Focus on Toxicological Evaluation

The primary area of investigation into the biological activity of this compound has been its safety and toxicological profile. As a known impurity, regulatory guidelines necessitate a thorough evaluation of its potential to cause adverse effects.

Genotoxicity Assessment

A critical aspect of the safety assessment for any pharmaceutical impurity is its potential for genotoxicity, the ability to damage genetic material. The bacterial reverse mutation assay, commonly known as the Ames test, is a standard in vitro method for this evaluation.[8][9]

Recent studies have investigated the mutagenic potential of this compound. In a comprehensive toxicological evaluation, the Ames test was conducted using five strains of Salmonella typhimurium. The results of this study were conclusive: this compound was found to be non-mutagenic at concentrations up to 1000 µ g/plate .[6][7] This finding is crucial as it suggests that the compound does not pose a significant risk of causing point mutations.

Interestingly, in silico predictions using multiple QSAR (Quantitative Structure-Activity Relationship) platforms initially identified structural alerts for mutagenicity in this compound that were not present in the parent compound, omeprazole.[6][7] This highlights the importance of empirical testing to validate computational predictions. The negative result in the Ames test provides strong evidence that these structural features do not translate to mutagenic activity in this biological system.

Systemic Toxicity Assessment

Beyond genotoxicity, the potential for systemic toxicity following repeated exposure is a key consideration. A 14-day repeated-dose toxicity study in Sprague-Dawley rats was conducted to evaluate the systemic effects of an omeprazole product containing both omeprazole sulfone and this compound as impurities.[6][7]

The study revealed no evidence of systemic toxicity attributable to the impurities. Key findings from this investigation include:

-

No mortality or clinical signs of toxicity: Animals receiving the omeprazole product with the impurities did not exhibit any observable adverse effects throughout the study period.[6][7]

-

No adverse effects on hematological and biochemical parameters: Analysis of blood samples showed no significant changes in key hematological and clinical chemistry markers.[6][7]

-

No histopathological abnormalities: Microscopic examination of various organs and tissues revealed no treatment-related pathological changes.[6][7]

These results strongly indicate that at the levels tested, this compound does not pose a significant risk of systemic toxicity following short-term repeated administration.

Summary of Toxicological Data

| Toxicological Endpoint | Assay | Result | Reference |

| Genotoxicity | Ames Test (S. typhimurium) | Non-mutagenic (up to 1000 µ g/plate ) | [6][7] |

| Systemic Toxicity | 14-Day Repeated-Dose (Rat) | No adverse effects observed | [6][7] |

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are based on established guidelines and the methodologies reported in the cited literature.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Utilize a panel of at least five Salmonella typhimurium strains, including TA98, TA100, TA1535, and TA1537, and a tryptophan-requiring strain of Escherichia coli, WP2 uvrA.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with a CYP450 inducer like Aroclor 1254). This is crucial to detect substances that become mutagenic after metabolism.

-

Dose Selection: Prepare a range of concentrations of this compound, typically from 1.5 to 5000 µ g/plate . The highest concentration may be limited by solubility or cytotoxicity.

-

Plate Incorporation Method: a. To a test tube, add 0.1 mL of an overnight culture of the bacterial strain, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of the S9 mix (or buffer for non-activation plates). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2 mL of molten top agar containing a trace amount of histidine and biotin. d. Vortex the tube and pour the contents onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

Caption: Workflow for the Ames Test.

14-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential systemic toxicity of this compound when administered orally to rats for 14 consecutive days.

Methodology:

-

Animal Model: Use healthy, young adult Sprague-Dawley rats, with an equal number of males and females per group.

-

Group Allocation: Randomly assign animals to a control group (vehicle only) and at least one treatment group receiving the omeprazole product containing a defined concentration of this compound.

-

Dose Administration: Administer the test substance or vehicle daily by oral gavage for 14 days. The dose volume should be consistent across all animals.

-

Clinical Observations: Conduct and record detailed clinical observations at least once daily. This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

-

Body Weight and Food Consumption: Measure and record body weight shortly before the first dose and at least weekly thereafter. Measure food consumption weekly.

-

Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical biochemistry analysis.

-

Hematology: Evaluate parameters such as red blood cell count, hemoglobin concentration, hematocrit, white blood cell count, and platelet count.

-

Clinical Biochemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, ALP, urea, creatinine) and other relevant parameters.

-

-

Necropsy and Histopathology: a. Perform a full necropsy on all animals. b. Weigh key organs (e.g., liver, kidneys, spleen, brain, heart). c. Preserve a comprehensive set of organs and tissues in a suitable fixative. d. Conduct a microscopic examination of the preserved organs and tissues from the control and high-dose groups.

Caption: Workflow for a 14-Day Repeated-Dose Toxicity Study.

Conclusion

The available scientific evidence indicates that this compound, a metabolite and potential impurity of omeprazole, exhibits a favorable toxicological profile under the conditions tested. It is not mutagenic in the Ames test and does not produce systemic toxicity in a 14-day repeated-dose study in rats.[6][7] While there is a lack of data on any specific pharmacological activity, the primary focus of its biological evaluation has been on ensuring its safety as a pharmaceutical impurity. For drug development professionals, these findings are reassuring, suggesting that the presence of this compound at qualified levels in omeprazole drug products does not pose a significant safety concern. Further research could explore its potential for other biological interactions, such as effects on drug-metabolizing enzymes, to provide an even more complete understanding of its biological activity.

References

- 1. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. criver.com [criver.com]

An In-Depth Technical Guide to the Oxidative Degradation Pathway of Omeprazole to its Sulfone and Sulfone N-Oxide Derivatives

Foreword: Understanding the Stability Challenges of Omeprazole

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is renowned for its efficacy in treating acid-related gastrointestinal disorders. However, its chemical architecture—a substituted benzimidazole linked to a pyridine ring via a methylsulfinyl group—renders it inherently susceptible to degradation under various conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of its degradation pathways is not merely an academic exercise; it is a critical component of ensuring drug stability, safety, and efficacy. This guide provides a detailed exploration of the oxidative degradation of omeprazole, focusing specifically on the formation of two key products: Omeprazole Sulfone and Omeprazole Sulfone N-Oxide. We will delve into the underlying chemical mechanisms, the experimental conditions that promote these transformations, and the analytical methodologies required for their robust characterization.

The Central Role of Oxidation in Omeprazole Degradation

While omeprazole is notoriously labile in acidic environments, its degradation is not limited to acid hydrolysis.[1][2] Oxidative stress is another significant pathway that can compromise the integrity of the active pharmaceutical ingredient (API). This oxidation can occur both in vivo, through metabolic processes, and in vitro, during synthesis, formulation, and storage, or as a result of forced degradation studies.[3][4][5] The primary sites of oxidation on the omeprazole molecule are the nucleophilic sulfur atom of the sulfinyl bridge and the nitrogen atom of the pyridine ring.

Metabolic Sulfoxidation: The In-Vivo Pathway

In the human liver, omeprazole is extensively metabolized by the cytochrome P450 (CYP) enzyme system.[6] Specifically, the CYP3A4 isoenzyme is primarily responsible for the oxidation of the sulfoxide group to a sulfone, forming Omeprazole Sulfone.[7] This metabolic pathway is a major route of elimination for the drug.[6][7]

Chemical Oxidation: The In-Vitro Pathway

During chemical synthesis and under forced degradation conditions, strong oxidizing agents can mimic and even exceed the metabolic conversion. Over-oxidation of the precursor thioether during synthesis is a known route to the formation of both omeprazole (the desired sulfoxide) and the omeprazole sulfone impurity.[8] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and even hydrogen peroxide are potent reagents used in both the deliberate synthesis of these compounds and in forced degradation studies to simulate oxidative stress.[4][5][9][10]

The Stepwise Degradation Pathway: From Sulfide to Sulfone to Sulfone N-Oxide

The formation of this compound is best understood as a sequential oxidation process. The initial precursor in the synthesis of omeprazole is the corresponding thioether (sometimes referred to as pyrmetazole), which is then oxidized to the sulfoxide (omeprazole). Further oxidation leads to the sulfone and potentially the sulfone N-oxide.

References

- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. journaljpri.com [journaljpri.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 9. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 10. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

Methodological & Application

Analytical method for Omeprazole Sulfone N-Oxide detection

An Application Note and Protocol for the Analytical Determination of Omeprazole Sulfone N-Oxide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, stability-indicating analytical method for the detection and quantification of this compound, a potential impurity and degradation product of Omeprazole. Omeprazole, a widely prescribed proton pump inhibitor, can undergo over-oxidation during synthesis or degradation under oxidative stress, leading to the formation of related substances that must be monitored and controlled.[1][2] This document outlines a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with both Photodiode Array (PDA) and Mass Spectrometry (MS) detection. The causality behind experimental choices is explained, and detailed protocols for method implementation and validation are provided, consistent with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Rationale for Impurity Profiling

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders. Its chemical structure, a substituted benzimidazole sulfoxide, is susceptible to degradation, particularly in acidic and oxidative environments.[5][6] Regulatory bodies mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety and product efficacy.

This compound is a known process-related impurity and a product of oxidative degradation.[2][7] Its presence, along with other related substances like Omeprazole Sulfone, can indicate instability or inadequate control over the manufacturing process. Therefore, a highly specific and sensitive analytical method is crucial for its detection. This application note details a method designed to separate Omeprazole from its key related substances, including the N-Oxide, providing a reliable tool for quality control and stability testing.

Formation Pathway of this compound

The formation of this compound is primarily an oxidation phenomenon. The initial sulfide intermediate in Omeprazole synthesis is oxidized to the desired sulfoxide (Omeprazole). However, aggressive or poorly controlled oxidative conditions can lead to further oxidation of the sulfoxide to a sulfone (Omeprazole Sulfone) and oxidation of the pyridine ring's nitrogen atom to an N-oxide, yielding this compound.[1][2]

Caption: Oxidative pathway from the sulfide intermediate to this compound.

Method Selection: A Multi-Detector UHPLC Approach

A stability-indicating method must be able to unequivocally assess the analyte in the presence of components that are expected to be present, namely degradation products and related impurities.[3]

-

Chromatography: Reversed-phase UHPLC is selected for its high efficiency and resolving power, which is essential for separating structurally similar compounds. A C18 stationary phase provides the necessary hydrophobicity to retain Omeprazole and its metabolites, allowing for effective separation through gradient elution.[8]

-

UV/PDA Detection: UV detection, specifically with a Photodiode Array (PDA) detector, is a robust and universally available technique for quantification in quality control environments. It allows for monitoring at a specific wavelength (e.g., 280-303 nm) where Omeprazole and its related substances exhibit significant absorbance.[9][10] The PDA also provides spectral data, which aids in peak purity assessment.

-

Mass Spectrometry (MS) Detection: Coupling UHPLC with mass spectrometry provides an orthogonal detection method that is indispensable for impurity identification. Electrospray Ionization (ESI) is a soft ionization technique suitable for these molecules. MS detection offers unparalleled specificity and sensitivity, confirming the identity of peaks by their mass-to-charge ratio (m/z) and fragmentation patterns, which is critical for trace-level impurity analysis.[11][12]

Detailed Analytical Protocol

This protocol is designed for a UHPLC system equipped with PDA and a single quadrupole or tandem mass spectrometer.

Instrumentation and Materials

-

UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

-

Column: A high-resolution reversed-phase column, such as a CORTECS C18+ (90Å, 1.6 µm, 2.1 mm x 100 mm) or equivalent.

-

Detectors:

-

Photodiode Array (PDA) Detector.

-

Mass Spectrometer with ESI source (e.g., Waters QDa, Sciex Triple Quad).[8]

-

-

Reagents:

-

Acetonitrile (HPLC or LC-MS grade).

-

Methanol (HPLC or LC-MS grade).

-

Ammonium Acetate (LC-MS grade).

-

Formic Acid (LC-MS grade).

-

Water (Type I, 18.2 MΩ·cm).

-

-

Reference Standards: Certified reference standards for Omeprazole, Omeprazole Sulfone, and this compound.

Chromatographic and MS Conditions